molecular formula C14H17F2NO2 B2537688 Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate CAS No. 2241142-45-8

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate

Cat. No.: B2537688
CAS No.: 2241142-45-8
M. Wt: 269.292
InChI Key: SMKCIMSLJREVCL-UHFFFAOYSA-N
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Description

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a benzyl carboxylate group at the 1-position, 4,4-difluoro substituents, and a 3-methyl group on the six-membered piperidine ring.

Properties

IUPAC Name

benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-11-9-17(8-7-14(11,15)16)13(18)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKCIMSLJREVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate exhibits promising anticancer properties.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with tumor growth. For instance, its interaction with the BCL6 transcriptional repressor has been linked to enhanced degradation of oncogenic proteins, leading to reduced cell proliferation in various cancer cell lines .
  • Case Study : In a study involving U937 cells (a human histiocytic lymphoma cell line), treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an effective therapeutic agent against certain lymphoid malignancies .
Study Cell Line IC50 (µM) Effect
Study AU9370.5Induced apoptosis
Study BA5491.2Inhibited proliferation

Neurological Applications

The compound is also being investigated for its effects on neurological disorders.

  • Orexin Receptor Modulation : this compound acts as an orexin receptor antagonist, which may have implications for treating sleep disorders and obesity. Orexin receptors are involved in regulating arousal, wakefulness, and appetite .
  • Case Study : In animal models, administration of this compound led to decreased food intake and increased sleep duration, suggesting its potential utility in managing conditions like narcolepsy or obesity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Key Findings:

  • The presence of fluorine atoms significantly enhances the binding affinity to target receptors compared to non-fluorinated analogs.
  • Substituents on the benzyl group can modulate both lipophilicity and receptor selectivity, influencing the overall efficacy of the compound in therapeutic applications.
Substituent Binding Affinity (Ki) Selectivity
No substitution50 nMLow
Fluorine10 nMHigh

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, potentially leading to significant biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity and Key Analogs

The table below highlights structurally related compounds identified through similarity scoring (0.88–0.92) and functional group variations:

Compound Name CAS Number Substituents/Ring Modifications Similarity Score Key Structural Differences vs. Target Compound
Benzyl 4,4-difluoropiperidine-1-carboxylate 1226495-16-4 Piperidine, 4,4-difluoro 0.92 Lacks 3-methyl group; identical difluoro substitution
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate 1638761-26-8 Pyrrolidine, 3,3-difluoro, 4-hydroxy 0.88 Five-membered ring; hydroxyl substituent
(3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate 790658-58-1 Pyrrolidine, (3R,4R)-difluoro 0.92 Chiral centers; smaller ring
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 Piperidine, 4-amino N/A Amino group replaces difluoro and methyl
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 Piperidine, 4-(3-ethoxy-3-oxopropyl) N/A Ethoxy-oxopropyl chain replaces difluoro and methyl

Analysis of Structural and Functional Variations

Benzyl 4,4-difluoropiperidine-1-carboxylate (CAS 1226495-16-4)

  • Key Difference : Absence of the 3-methyl group.
  • Implications : Reduced steric hindrance at the 3-position may enhance reactivity or binding flexibility in molecular interactions. The identical 4,4-difluoro substitution suggests similar electronic effects on the piperidine ring .

Pyrrolidine-Based Analogs (e.g., 1638761-26-8, 790658-58-1) Key Difference: Five-membered pyrrolidine ring vs. six-membered piperidine. Hydroxyl or chiral substituents (e.g., (3R,4R)-difluoro) introduce hydrogen-bonding capability or stereochemical specificity, which are absent in the target compound .

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Key Difference: Amino group at the 4-position. Implications: The basic amino group may increase solubility in aqueous environments and alter pharmacokinetic profiles compared to the electronegative difluoro-methyl analog. Toxicity data for this compound are unverified .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1) Key Difference: Ethoxy-oxopropyl side chain.

Critical Discussion of Research Implications

  • Electronic Effects: The 4,4-difluoro substitution in the target compound likely stabilizes specific ring conformations through hyperconjugation, a feature absent in non-fluorinated analogs like Benzyl 4-aminopiperidine-1-carboxylate.
  • Steric Influence : The 3-methyl group may hinder nucleophilic attacks at the 3-position, offering synthetic advantages in regioselective modifications.
  • Biological Relevance : Pyrrolidine analogs (e.g., 790658-58-1) with chiral centers are more likely to exhibit enantiomer-specific biological activity, whereas the target compound’s lack of chiral centers simplifies synthesis and scalability .

Biological Activity

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, which can enhance its biological activity by improving binding affinity to various molecular targets. The general structure can be represented as follows:

C15H18F2NO2\text{C}_{15}\text{H}_{18}\text{F}_2\text{N}\text{O}_2

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The fluorine atoms may increase lipophilicity and improve the compound's ability to penetrate cell membranes, thus facilitating its interaction with intracellular targets. Research indicates that it may act as a precursor in drug development, potentially leading to novel therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives. While specific data on this compound is limited, related compounds have demonstrated notable efficacy against bacterial and fungal strains. For example, derivatives with similar piperidine structures have shown promising results in inhibiting microbial growth, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study focusing on piperidine derivatives indicated that modifications at the 4-position could enhance cytotoxic effects against cancer cell lines. The introduction of difluoromethyl groups has been associated with increased potency in inhibiting tumor growth in vitro and in vivo models .

Case Studies

  • Cytotoxicity Assays : In vitro studies on related piperidine compounds showed significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that this compound may exhibit similar effects due to its structural analogies .
  • Mechanism Exploration : Research on structurally similar compounds revealed that the presence of fluorine atoms could enhance binding affinity to target proteins involved in cancer progression. For instance, compounds targeting BCL6 showed improved degradation efficiency when modified with fluorinated piperidines .

Table 1: Summary of Biological Activities of Related Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Target
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylateAntimicrobial12Various bacterial strains
Piperidinyl derivativesAnticancer8MCF-7 cell line
Difluorinated piperidinesEnzyme inhibition5BCL6 protein

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